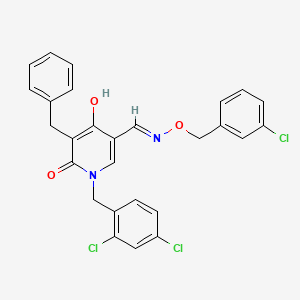
5-benzyl-1-(2,4-dichlorobenzyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzyl-1-(2,4-dichlorobenzyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C27H21Cl3N2O3 and its molecular weight is 527.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-benzyl-1-(2,4-dichlorobenzyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime (CAS Number: 477888-14-5) is a synthetic compound with potential biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C27H21Cl3N2O3, and it has a molecular weight of 527.8 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 477888-14-5 |
| Molecular Formula | C27H21Cl3N2O3 |
| Molecular Weight | 527.8 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity
Research indicates that compounds with similar structures often exhibit significant biological activities, including cytotoxicity against various cancer cell lines and antimicrobial properties. Here are key findings related to the biological activity of the compound:
Cytotoxicity
A study highlighted that derivatives containing a 2,4-dichlorobenzyl fragment demonstrated notable cytotoxicity against HeLa cells, suggesting that halogenated benzyl groups can enhance the anticancer properties of pyridine derivatives . Although specific data on the cytotoxicity of the target compound is limited, its structural similarities suggest potential efficacy.
Antiviral Activity
While specific studies on this compound's antiviral activity are scarce, related compounds in the pyridine class have shown promise in inhibiting viral replication. For instance, analogs designed to inhibit the human cytomegalovirus (HCMV) terminase complex have demonstrated significant inhibitory effects against viral enzymes . The mechanism often involves targeting metal-dependent endonucleases, which could be relevant for understanding the potential antiviral applications of this compound.
Structure-Activity Relationship (SAR)
The biological activity of compounds can often be correlated with their structural features. In the case of pyridine derivatives:
- Halogen Substitution : The presence of halogen atoms (like chlorine) in the aromatic rings is known to enhance bioactivity by increasing lipophilicity and altering electronic properties.
- Hydroxyl and Oxime Groups : These functional groups can participate in hydrogen bonding and chelation with metal ions, potentially increasing binding affinity to biological targets.
Inhibitory Effects on Enzymatic Activity
In a related study involving dihydroxypyrimidine analogs, compounds were evaluated for their ability to inhibit endonuclease activity in HCMV . The results indicated that certain structural modifications led to improved inhibitory potency. This highlights the importance of systematic SAR studies for optimizing the biological activity of new compounds.
特性
IUPAC Name |
3-benzyl-5-[(E)-(3-chlorophenyl)methoxyiminomethyl]-1-[(2,4-dichlorophenyl)methyl]-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Cl3N2O3/c28-22-8-4-7-19(11-22)17-35-31-14-21-16-32(15-20-9-10-23(29)13-25(20)30)27(34)24(26(21)33)12-18-5-2-1-3-6-18/h1-11,13-14,16,33H,12,15,17H2/b31-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUMUJZUYNGMDB-XAZZYMPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)C=NOCC4=CC(=CC=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=C(C(=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)/C=N/OCC4=CC(=CC=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














